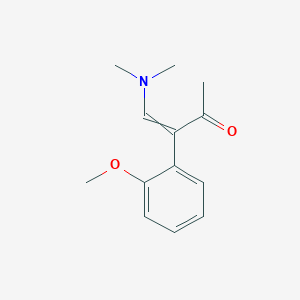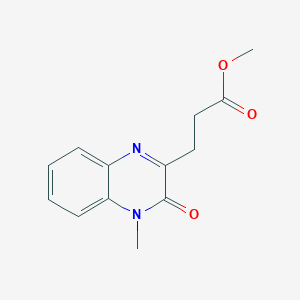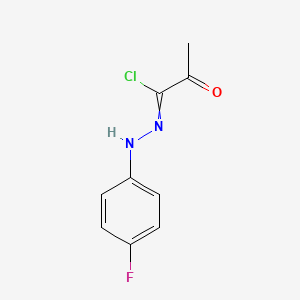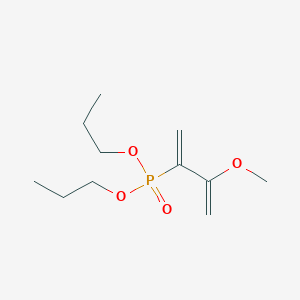
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-methoxybuta-1,3-diene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate typically involves the reaction of 3-methoxybuta-1,3-diene with a suitable phosphonate reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride and zinc chloride as catalysts to facilitate the reaction . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can yield phosphonate hydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.
Applications De Recherche Scientifique
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate exerts its effects involves its interaction with molecular targets through its phosphonate and diene moieties. The electron-rich diene can participate in cycloaddition reactions, while the phosphonate group can form strong bonds with metal ions and other electrophiles. These interactions facilitate various chemical transformations and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate: Similar in structure but with methyl groups instead of propyl groups.
Danishefsky’s diene: An organosilicon compound with a similar diene moiety but different functional groups.
Uniqueness
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is unique due to its specific combination of a phosphonate group and a 3-methoxybuta-1,3-diene moiety
Propriétés
Numéro CAS |
73303-97-6 |
|---|---|
Formule moléculaire |
C11H21O4P |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
2-dipropoxyphosphoryl-3-methoxybuta-1,3-diene |
InChI |
InChI=1S/C11H21O4P/c1-6-8-14-16(12,15-9-7-2)11(4)10(3)13-5/h3-4,6-9H2,1-2,5H3 |
Clé InChI |
VFDOLBSGEXNSCE-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(=C)C(=C)OC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


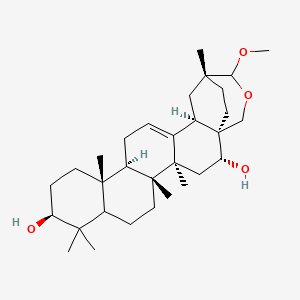



![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

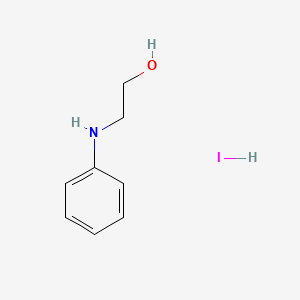
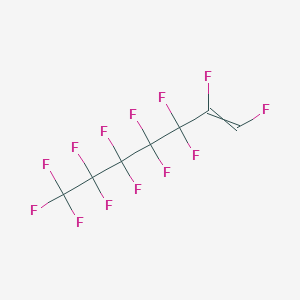
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
